molecular formula C11H18O4 B1296495 Diethyl 2-(2-methylpropylidene)malonate CAS No. 5652-68-6

Diethyl 2-(2-methylpropylidene)malonate

Cat. No.: B1296495
CAS No.: 5652-68-6
M. Wt: 214.26 g/mol
InChI Key: KHLQZLQKIPCFJF-UHFFFAOYSA-N
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Description

Diethyl 2-(2-methylpropylidene)malonate (CAS 5652-68-6; molecular formula C₁₁H₁₈O₄; molecular weight 214.26 g/mol) is a substituted malonate ester featuring an isobutylidene group at the 2-position of the malonic acid backbone. This compound is structurally characterized by two ethyl ester groups and a conjugated alkylidene substituent, which confers unique reactivity in organic synthesis, particularly in cycloadditions and Michael additions . Its applications span the synthesis of heterocycles, natural products, and chiral intermediates, as evidenced by its use in diversity-oriented synthesis protocols .

Properties

IUPAC Name

diethyl 2-(2-methylpropylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLQZLQKIPCFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325029
Record name Diethyl 2-(2-methylpropylidene)malonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5652-68-6
Record name 5652-68-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-(2-methylpropylidene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-(2-methylpropylidene)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the reaction with an appropriate alkyl halide . The reaction conditions typically include:

  • Temperature: Room temperature to reflux
  • Solvent: Ethanol or other suitable organic solvents
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of diethyl malonate derivatives often involves the use of catalysts and optimized reaction conditions to achieve high yields and purity. For example, the use of potassium iodide or sodium iodide as catalyst promoters and triethylamine or tripropylamine as neutralizing agents can enhance the reaction efficiency . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with minimal side reactions.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(2-methylpropylidene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alkylation: Sodium ethoxide in ethanol, alkyl halides

    Hydrolysis: Hydrochloric acid or sodium hydroxide

    Decarboxylation: Heating in the presence of aqueous acid

Major Products:

    Alkylation: Alpha-substituted malonates

    Hydrolysis: Malonic acid derivatives

    Decarboxylation: Substituted acetic acids

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis:
Diethyl 2-(2-methylpropylidene)malonate is primarily used as a precursor in the synthesis of various organic compounds. It participates in several reactions, including:

  • Knoevenagel Condensation: This reaction involves the condensation of aldehydes with diethyl malonate to form α,β-unsaturated carbonyl compounds. The use of immobilized gelatin as a catalyst has shown promising results with yields between 85-89% .
  • Alkylation Reactions: The compound can undergo alkylation after deprotonation, allowing for the formation of substituted acetic acids through subsequent decarboxylation .

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Knoevenagel CondensationAldehydes with diethyl malonate85-89
AlkylationFormation of substituted acetic acidsVariable
Claisen CondensationSelf-condensation reactions avoidedHigh

Biological Applications

Synthesis of Biologically Active Compounds:
this compound is employed in the synthesis of various biologically active molecules, including:

  • β-Amino Acids: The compound has been successfully converted into (S)-β-leucine through a two-step process involving its reaction with the potassium salt of (R)-4-phenyl-2-oxazolidinone . This demonstrates its utility in enantioselective synthesis.
  • Pharmaceuticals: It is also involved in the manufacture of pregabalin, a drug used to treat central nervous system disorders such as epilepsy and neuropathic pain .

Table 2: Biologically Active Compounds Derived from this compound

Compound NameApplication
(S)-β-LeucineAmino acid synthesis
PregabalinTreatment for CNS disorders

Industrial Applications

Production of Polymers and Resins:
In industrial settings, this compound is utilized in the production of polymers and resins. Its reactivity allows it to be incorporated into various polymerization processes, enhancing the properties of the final products.

Table 3: Industrial Uses of this compound

ApplicationDescription
Polymer ProductionUsed as a monomer in polymer synthesis
Resin ManufacturingEnhances properties of resins

Mechanism of Action

The mechanism of action of diethyl 2-(2-methylpropylidene)malonate involves its reactivity as a nucleophile and its ability to undergo various chemical transformations. The compound can form enolate ions upon deprotonation, which can then participate in nucleophilic substitution reactions with electrophiles such as alkyl halides . The presence of ester groups also allows for hydrolysis and decarboxylation reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Diethyl Malonate (Parent Compound)

  • Structure : The parent compound, diethyl malonate (CAS 108-59-8; C₇H₁₂O₄), lacks the isobutylidene substituent.
  • Physical Properties :
    • Molecular weight: 160.17 g/mol .
    • State: Liquid at room temperature .
  • Reactivity: Diethyl malonate is widely used as a nucleophile in Knoevenagel condensations and enolate chemistry. The absence of the isobutylidene group simplifies its reactivity but limits its utility in forming cyclic or conjugated products .

Dimethyl 2-(2-Methylpropylidene)malonate

  • Impact of Ester Groups: Lower molecular weight (178.20 g/mol) compared to the diethyl derivative (214.26 g/mol) . Methyl esters may reduce steric hindrance, enhancing reaction rates in nucleophilic substitutions but decreasing solubility in nonpolar solvents .

Diethyl 2-(3-Chloro-2,2-Dimethylpropylidene)malonate

  • Structure : Features a chloro and dimethyl substituent (CAS 1093744-44-5; C₁₁H₁₇ClO₄).
  • Reactivity: The electron-withdrawing chlorine atom enhances electrophilic character, making this compound more reactive in polar reactions compared to the non-halogenated derivative .

Diethyl 2-(2-Cyanoethyl)malonate

  • Structure: Substituted with a cyanoethyl group (CAS 17216-62-5; C₁₀H₁₅NO₄).
  • Applications: The cyano group facilitates participation in click chemistry and nitrile-based transformations, diverging from the conjugated alkylidene chemistry of the target compound .

Physicochemical and Environmental Behavior

Physical-Chemical Properties

Compound Molecular Weight (g/mol) State (Room Temp.) Key Substituent Effects
Diethyl 2-(2-methylpropylidene)malonate 214.26 Liquid Isobutylidene enhances conjugation and thermal stability
Dimethyl malonate 132.12 Liquid Smaller ester groups reduce lipophilicity
Diethyl malonate 160.17 Liquid Ethyl esters increase boiling point vs. dimethyl

Environmental and Toxicological Profiles

  • Dimethyl malonate : Similar environmental fate but faster degradation due to shorter ester chains .

This compound in Cycloadditions

  • The conjugated alkylidene group enables participation in Diels-Alder reactions, forming six-membered rings with high regioselectivity .
  • Example: Synthesis of 2,6-epoxyazocane derivatives via photoassisted diversity-oriented synthesis .

Comparison with Nitro-Substituted Derivatives

  • Dimethyl 2-methyl-2-(2-nitrophenyl)malonate (CAS 860786-10-3): The nitro group directs electrophilic aromatic substitution, a reactivity absent in the alkylidene-substituted compound .

Biological Activity

Diethyl 2-(2-methylpropylidene)malonate is a compound of interest in organic synthesis and medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

Synthesis

This compound can be synthesized through a series of reactions involving diethyl malonate and suitable alkylating agents. The synthesis typically involves the condensation of diethyl malonate with an appropriate aldehyde or ketone in the presence of a base. For example, the reaction can be catalyzed using Sc(OTf)₃ under mild conditions, yielding high purity and yield of the desired product .

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in relation to its role as a precursor in the synthesis of bioactive compounds. Here are some key findings:

  • Antimicrobial Properties : Research indicates that derivatives of malonates, including this compound, exhibit antimicrobial activities against several bacterial strains. This property is attributed to their ability to interfere with bacterial metabolic pathways .
  • Enzyme Inhibition : Compounds related to this compound have shown potential as enzyme inhibitors. For instance, they may inhibit malonate decarboxylases, which are enzymes involved in the metabolism of malonic acid derivatives. This inhibition could lead to applications in treating metabolic disorders .
  • Knoevenagel Condensation : The compound participates in Knoevenagel condensation reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction pathway is significant for generating various pharmaceuticals and agrochemicals .

Case Studies

Several studies have highlighted the utility of this compound in synthetic applications:

  • Synthesis of Chiral Building Blocks : A study demonstrated that α-alkylation of malonates can produce chiral intermediates with high enantioselectivity. This compound was used as a substrate to synthesize complex molecules that serve as building blocks for pharmaceuticals .
  • Biocatalytic Applications : The compound has been explored for its potential use in biocatalytic processes. Albumin has been identified as a promiscuous biocatalyst that can facilitate reactions involving diethyl malonates, enhancing their utility in organic synthesis while maintaining environmental sustainability .

Data Table: Biological Activities and Applications

Activity/ApplicationDescriptionReference
Antimicrobial PropertiesExhibits activity against various bacterial strains; potential for developing new antibiotics.
Enzyme InhibitionPotential inhibitor of malonate decarboxylases; implications for metabolic disorder treatments.
Knoevenagel CondensationKey participant in forming carbon-carbon bonds; valuable in pharmaceutical synthesis.
Chiral SynthesisUsed to create chiral intermediates with high enantioselectivity for drug development.
BiocatalysisExploited in environmentally friendly synthetic processes using albumin as a catalyst.

Q & A

Q. What are the standard protocols for synthesizing Diethyl 2-(2-methylpropylidene)malonate and its derivatives?

Methodological Answer: this compound derivatives can be synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves reacting diethyl malonate with alkyl halides or carbonyl compounds under basic conditions. For example:

  • Procedure : Use a base (e.g., sodium ethoxide) to deprotonate diethyl malonate, followed by alkylation with 2-methylpropylidene halides.
  • Optimization : Adjust solvent polarity (e.g., THF or DCM) and temperature (25–70°C) to enhance yield. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc eluent) is critical .

Q. Key Characterization Techniques :

  • NMR Spectroscopy : Look for δ ~1.3 ppm (triplet, ester CH3), δ ~4.2 ppm (quartet, ester CH2), and δ ~3.5 ppm (multiplet, methylpropylidene protons) .
  • HRMS : Confirm molecular weight with <2 ppm error (e.g., C15H22O4: [M+H]+ calcd 289.1412) .

Q. What are the critical physical-chemical properties of this compound relevant to experimental design?

Methodological Answer: Physical-chemical properties dictate reaction kinetics and environmental behavior:

PropertyValueSource/ModelNotes
State at 25°CLiquidPubChem 2019Facilitates solution-phase reactions
Boiling Point~250°C (estimated)Analog data (diethyl malonate)Use reduced-pressure distillation for purification
LogP (Partition Coefficient)~1.5–2.0Computational modelsIndicates moderate lipophilicity; impacts solvent selection

Advanced Research Questions

Q. How can reaction conditions be optimized for asymmetric synthesis of this compound derivatives?

Methodological Answer: Asymmetric catalysis (e.g., L-proline) enables enantioselective synthesis:

  • Catalyst Loading : 10–20 mol% L-proline in polar aprotic solvents (e.g., DMF) at 35–50°C .
  • Chiral Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. For example, L-proline-mediated Michael addition achieves ~79% ee under optimized conditions .
  • Challenges : Competing decarboxylation at high temperatures; stabilize intermediates via low-temperature (<40°C) protocols .

Q. How do substituents on the malonate core influence reaction outcomes in cross-coupling reactions?

Methodological Answer: Substituents alter electronic and steric effects:

  • Electron-Withdrawing Groups (EWGs) : Increase enolate stability but reduce nucleophilicity. Use stronger bases (e.g., LDA) for alkylation .
  • Steric Hindrance : Bulky groups (e.g., cyclopropylmethyl) reduce reaction rates. Optimize by using bulky bases (e.g., KOtBu) to enhance deprotonation .
  • Case Study : Diethyl 2-(perfluorophenyl)malonate undergoes unexpected decarboxylation instead of hydrolysis under acidic/basic conditions, yielding 2-(perfluorophenyl)acetic acid (63% yield) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported yields for malonate alkylation reactions?

Methodological Answer: Yield variations arise from:

  • Purity of Starting Materials : Trace moisture deactivates bases. Use molecular sieves or anhydrous solvents .
  • Reaction Monitoring : Employ TLC or in situ IR to detect intermediates. For example, incomplete alkylation due to side reactions (e.g., ester hydrolysis) can reduce yields .
  • Analog Data : Cross-reference with EPA’s malonate cluster studies, which use dimethyl glutarate as an analog to fill data gaps .

Q. How can conflicting neurotoxicity data for malonate derivatives be resolved?

Methodological Answer:

  • Mechanistic Studies : Use pulsed EPR to track radical intermediates in neurotoxic pathways (e.g., malonate/MDMA-induced dopamine depletion) .
  • In Vivo vs. In Vitro Models : Rat brain studies show malonate biosynthesis via acetyl-CoA, but compartmentation effects may explain species-specific toxicity .
  • EPA Guidelines : Apply hazard screening criteria (Table 4 in ) to assess environmental and toxicological endpoints systematically .

Tables

Q. Table 1: Synthesis Conditions for Diethyl Malonate Derivatives

DerivativeBaseSolventTemp (°C)Yield (%)Reference
2-(Cyanoethyl)L-prolinePyridine3574
2-(Perfluorophenyl)NaHTHF7047
2-(Cyclopropylmethyl)KOtBuToluene11085

Q. Table 2: Key Spectral Data for Characterization

Derivative¹H NMR (δ, ppm)HRMS (M+H)+
2-(But-2-yn-1-yl)1.25 (t, 6H), 4.15 (q, 4H)213.1123 (calcd)
2-(2-Methylpropylidene)1.30 (t, 6H), 3.45 (m, 2H)289.1412 (calcd)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-(2-methylpropylidene)malonate
Reactant of Route 2
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Diethyl 2-(2-methylpropylidene)malonate

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